molecular formula C14H12F3NO B3034954 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde

2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B3034954
M. Wt: 267.25 g/mol
InChI Key: FNMOTVDVAVQQDQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (DFPC) is an organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. DFPC is a colorless, volatile liquid with a pleasant odor and low toxicity. It is also a good solvent for many organic compounds.

Scientific Research Applications

1. Chromatographic Separation and Study of Enantiomers

Research has demonstrated the utility of certain N-aryl-2,5-dimethylpyrrole-3-carbaldehydes in the chromatographic separation of enantiomers and the study of barriers to racemization. Specifically, the ability to separate the enantiomers of these compounds through liquid chromatography and to determine barriers to partial rotation about C–N bonds has been of significant interest (Vorkapić-Furač et al., 1989).

2. Synthesis and Characterization of Derivatives

Various studies have focused on the synthesis and characterization of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, including their NMR spectroscopic investigations. These compounds are synthesized using a sequential or multicomponent reaction approach, expanding the scope of trifluoromethyl-substituted organic compounds (Palka et al., 2014).

3. Computational Studies on Pyrrole Derivatives

Computational studies have been conducted on various pyrrole derivatives, including ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. These studies utilize spectroscopic analyses and quantum chemical calculations to predict interaction sites, binding energy, and the existence of resonance-assisted hydrogen bonds (Singh et al., 2014).

4. Non-Linear Optical (NLO) Material Applications

The investigation of pyrrole-containing chalcone derivatives has revealed their potential as non-linear optical materials. These derivatives show promising properties for the formation of new heterocyclic compounds and exhibit significant first hyperpolarizability, indicating their suitability for NLO applications (Singh et al., 2014).

5. Knoevenagel Condensations and Microwave Irradiation Effects

Studies on Knoevenagel condensations involving 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde have explored the effects of microwave irradiation on these reactions, leading to the formation of various derivatives like furo[3,2-b]pyrrole and furo[3,2-c]pyridine. This research contributes to the understanding of reaction mechanisms and the synthesis of novel compounds (Gajdoš et al., 2006).

6. Synthesis of Novel Pyrazole Carbaldehydes

The synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent illustrates the diverse synthetic applications of trifluoromethyl-substituted pyrroles. The structural confirmation of these compounds through NMR and X-ray crystallography highlights their potential in various chemical applications (Hu et al., 2010).

Properties

IUPAC Name

2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-9-7-11(8-19)10(2)18(9)13-5-3-12(4-6-13)14(15,16)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMOTVDVAVQQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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